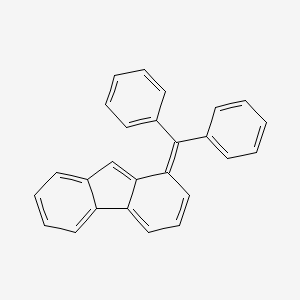

1-(Diphenylmethylene)fluorene

Description

Significance of Fluorene (B118485) and its Derivatives in Contemporary Organic Chemistry and Materials Science

Fluorene, a polycyclic aromatic hydrocarbon, and its derivatives have garnered significant interest in the fields of organic chemistry, materials science, and pharmaceuticals. researchgate.netresearchgate.net This is due to their distinct structural, physical, chemical, and photoelectric characteristics. researchgate.netresearchgate.net The fluorene molecule possesses multiple reactive sites, which allows for the synthesis of a wide array of functionalized intermediates, polymers, and macrocycles. researchgate.netresearchgate.net

Key properties of fluorene derivatives that make them valuable include:

Photoelectric Properties: Many fluorene derivatives exhibit notable fluorescence and conductivity, making them suitable for applications in photoelectric materials, light-emitting diodes (LEDs), and solar cells. entrepreneur-cn.com They are often used as the primary light-emitting material in high-performance organic electroluminescent devices. entrepreneur-cn.com By modifying the fluorene structure, scientists can produce materials that emit different colors of light, such as blue, green, and red. entrepreneur-cn.com

Thermal Stability: Fluorene-based materials are known for their high thermal stability, which is a crucial characteristic for the longevity and performance of electronic devices. chemscene.com

Hole-Transporting Capabilities: In the realm of solar energy, fluorene derivatives are utilized as hole transport materials in perovskite solar cells. entrepreneur-cn.com Their excellent film quality, energy level alignment, and hole mobility contribute to the enhanced efficiency and stability of these devices. entrepreneur-cn.com

Tunable Properties: The chemical structure of fluorene can be readily modified, allowing for the fine-tuning of its electronic and optical properties to suit specific applications. chemscene.com This versatility makes fluorene a foundational structure in the creation of novel small molecule semiconductors. chemscene.com

The reactivity of the 9-position on the fluorene skeleton is a key aspect of its chemistry. This position is susceptible to oxidation, and to enhance the long-term stability of fluorene-based materials, it is often doubly substituted. researchgate.net

Overview of the Chemical Compound 1-(Diphenylmethylene)fluorene within the Context of Fluorene Derivatives

This compound, also known as 9-benzhydrylidenefluorene, is a specific derivative of fluorene. nih.gov It is characterized by the attachment of a diphenylmethylene group at the 9-position of the fluorene core. This substitution significantly influences the molecule's properties and reactivity.

Interactive Table 1: Basic Information for this compound

| Property | Value | Source |

| IUPAC Name | 9-benzhydrylidenefluorene | PubChem |

| Molecular Formula | C₂₆H₁₈ | PubChem |

| Molecular Weight | 330.4 g/mol | PubChem |

| CAS Number | 4709-68-6 | PubChem |

Scope and Research Focus for Advanced Investigations of this compound

Advanced research on this compound and related compounds is centered on leveraging their unique electronic and structural properties for various applications in materials science. Key areas of investigation include their potential use in:

Organic Electronics: The development of high-performance organic electronic devices is a primary focus. chemscene.com Diarylfluorene-based materials, a category that includes this compound, are explored for their tunable electronic structures and high photoluminescence quantum yields. scilit.com

Organic Light-Emitting Diodes (OLEDs): The synthesis of novel phenylfluorene derivatives with blue fluorescence indicates their potential as organic functional materials in OLEDs. google.com

Solar Cells: Fluorene-based organic dyes have shown promise as sensitizers in dye-sensitized solar cells (DSSCs) due to their strong light absorption and electrochemical stability. researchgate.net Additionally, fluorene derivatives are being investigated as hole transport materials in perovskite solar cells. researchgate.net

Fluorinated Organic Materials: The introduction of fluorine atoms into organic materials can significantly alter their electronic properties, such as lowering the HOMO and LUMO energy levels. rsc.org This can enhance electron injection, increase resistance to degradation, and improve charge carrier mobility. rsc.org

Interactive Table 2: Research Applications of Fluorene Derivatives

| Application Area | Specific Use | Key Properties Utilized | Source |

| Organic Electronics | Organic Semiconductors | Tunable electronic structure, high photoluminescence quantum yield | scilit.com |

| OLEDs | Blue fluorescent materials | Blue fluorescence, simple preparation | google.com |

| Dye-Sensitized Solar Cells | Sensitizers | Intense light absorption, electrochemical stability | researchgate.net |

| Perovskite Solar Cells | Hole Transport Materials | Enhanced photostability, high HOMO levels | researchgate.net |

| Fluorinated Electronics | n-type/ambipolar semiconductors | Lowered HOMO/LUMO, enhanced charge mobility | rsc.org |

Structure

3D Structure

Properties

Molecular Formula |

C26H18 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

1-benzhydrylidenefluorene |

InChI |

InChI=1S/C26H18/c1-3-10-19(11-4-1)26(20-12-5-2-6-13-20)24-17-9-16-23-22-15-8-7-14-21(22)18-25(23)24/h1-18H |

InChI Key |

YFXQFSBWOBTCJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=C2C=CC=C3C2=CC4=CC=CC=C43)C5=CC=CC=C5 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Starting Material Preparation for 1-(Diphenylmethylene)fluorene

The synthesis of the target compound fundamentally relies on the availability of the fluorene (B118485) nucleus and a suitable diphenyl-containing reactant. The preparation of these precursors is well-established.

Fluorene itself is industrially sourced from coal tar, where it constitutes approximately 2% of the content; it is isolated through distillation and subsequent recrystallization researchgate.net. For laboratory-scale synthesis, several precursors are common. Diphenylmethane (B89790) can undergo thermal catalytic dehydrogenation over a platinum-charcoal catalyst to yield fluorene researchgate.netgoogle.com. Another key precursor is fluorenone, which can be reduced to fluorene using agents like zinc researchgate.net. Fluorenone is a critical starting material as its ketone functionality at the 9-position is the reactive site for introducing the diphenylmethylene group. Fluorenone can be synthesized through various methods, including the oxidation of fluorene google.com.

A common laboratory route to a direct precursor for the diphenylmethylene group involves the reaction of fluorenone with a phenyl-organometallic reagent. For instance, 9-phenyl-9-fluorenol (B15170) can be prepared by reacting fluorenone with phenyllithium, generated in situ from bromobenzene (B47551) and butyllithium (B86547) orgsyn.org. This tertiary alcohol is a key intermediate that can be dehydrated to form the desired exocyclic double bond.

| Starting Material | Reaction | Product | Reference |

| Diphenylmethane | Catalytic Dehydrogenation | Fluorene | researchgate.netgoogle.com |

| Fluorenone | Reduction (with Zinc) | Fluorene | researchgate.net |

| Fluorene | Oxidation | Fluorenone | google.com |

| Fluorenone & Bromobenzene | Grignard/Organolithium Reaction | 9-Phenyl-9-fluorenol | orgsyn.org |

Targeted Synthetic Routes to this compound

With the necessary precursors in hand, several strategic routes can be employed to construct the final this compound molecule. These methods primarily focus on the formation of the C9=C exocyclic double bond.

Condensation reactions represent a classical and effective method for forming the carbon-carbon double bond in this compound. slideshare.net These reactions typically involve the combination of two molecules with the elimination of a small molecule, such as water slideshare.net. A primary strategy involves the reaction of fluorenone (a ketone) with a suitable nucleophile.

One of the most relevant approaches is the Wittig reaction, where fluorenone is treated with a phosphorus ylide derived from a diphenylmethyl halide. This reaction is highly efficient for converting a carbonyl group into an alkene. Another related method is the Horner-Wadsworth-Emmons reaction.

Acid-catalyzed condensation is also a viable pathway. For example, the condensation of 9-fluorenone (B1672902) with phenols is a known process, suggesting that similar conditions could potentially be used to react fluorenone with a sufficiently activated diphenylmethane derivative researchgate.net. The formation of 9-fluorenylsodium through the reaction of fluorene with a strong base, followed by reaction with acid chlorides or anhydrides, represents another condensation pathway to functionalize the 9-position rsc.org.

Modern organometallic chemistry, particularly palladium-catalyzed reactions, offers powerful tools for synthesizing the fluorene core with high precision and efficiency. These methods are especially useful for creating polysubstituted fluorenes. rsc.org

One efficient strategy involves the palladium(0)-catalyzed cross-coupling reaction of 1,1-diboronates with 2,2′-dibromobiphenyls. This method provides access to 9H-fluorene derivatives under mild conditions and with operational simplicity organic-chemistry.org. Another advanced technique is a denitrogenative palladium-catalyzed cascade, which allows for the modular and regioselective synthesis of substituted fluorenes from aryl iodides and 2-bromoarylaldehyde hydrazones rsc.org. Furthermore, the palladium-catalyzed 5-exo-dig annulation of o-alkynylbiaryls provides an effective route to fully substituted fluorenes elsevierpure.com. While these methods build the fluorene skeleton, they can be adapted to use starting materials that would ultimately lead to the this compound structure.

| Method | Key Reactants | Catalyst | Significance | Reference |

| Cross-Coupling | 1,1-diboronates, 2,2′-dibromobiphenyls | Pd(0) | High yields, mild conditions | organic-chemistry.org |

| Denitrogenative Cascade | Aryl iodides, 2-bromoarylaldehyde hydrazones | Palladium | Modular and regioselective | rsc.org |

| 5-exo-dig Annulation | o-alkynylbiaryls | Palladium | Access to fully substituted fluorenes | elsevierpure.com |

Research into fluorene synthesis continues to yield innovative and efficient methodologies. A notable example is a rhodium-catalyzed "stitching reaction" combined with an alkene isomerization sequence. This convergent method allows for the synthesis of various fluorene derivatives under mild conditions from readily available substrates, including those needed for extended π-conjugated systems nih.gov. Such novel pathways offer alternative and potentially more efficient routes to complex fluorene structures, which could be applied to the synthesis of functionalized this compound analogues nih.gov.

Derivatization and Functionalization Strategies of the this compound Core

The rigid, conjugated structure of this compound makes it an attractive scaffold for materials science. Its properties can be tuned by introducing various functional groups onto the fluorene or the pendant phenyl rings.

The electronic properties of the this compound system can be precisely modified by attaching electron-donating groups (EDGs) or electron-accepting groups (EWGs). This functionalization is key to its application in organic electronics. nih.gov

A study on the dications of substituted benzylidene fluorenes provides direct insight into these effects. It was found that dications with phenyl rings substituted with electron-donating groups (e.g., p-methoxy, p-methyl) were more stable than those with unsubstituted or electron-withdrawing groups nih.gov. This stability is a direct measure of the electronic contribution of the substituent to the π-system. Chemical oxidation of benzylidene fluorenes to their dications was successful for derivatives containing EDGs like p-methoxy, while being unsuccessful for others, highlighting the profound impact of these groups nih.gov.

Fluorenone derivatives, which are precursors to the target molecule, have been functionalized with electron-accepting imide groups to create n-type organic semiconductors nih.gov. Similarly, attaching phosphonic acid groups to the fluorene core creates derivatives that act as electron-transporting materials, demonstrating how EWGs can be incorporated to tailor the molecule for specific electronic roles in devices like solar cells nih.gov.

| Substituent Type | Example Group | Position | Effect | Reference |

| Electron-Donating | p-Methoxy, p-Methyl | Phenyl Ring | Increases stability of oxidized species | nih.gov |

| Electron-Withdrawing | Imide | Fluorenone Core | Creates n-type semiconductor character | nih.gov |

| Electron-Withdrawing | Phosphonic Acid | Fluorene Core | Facilitates electron transport | nih.gov |

Mechanistic Studies of this compound Formation and Transformation Reactions

The formation of the this compound structure itself is a key chemical transformation. Mechanistically, this typically involves an acid-catalyzed reaction, which can be understood in the context of Friedel-Crafts-type reactions .

The synthesis of the monomer, 9,9-diphenylfluorene (B150719) derivatives, can be achieved through the reaction of fluorene with a diphenylmethyl cation precursor under acidic conditions. A plausible mechanism for the formation of the this compound core involves the following steps:

Generation of an Electrophile: In the presence of a strong acid catalyst (e.g., H₂SO₄, AlCl₃), a precursor such as diphenylmethanol (B121723) or a diphenylmethyl halide is protonated or activated to form a stabilized diphenylmethyl carbocation.

Electrophilic Aromatic Substitution: The electron-rich fluorene ring attacks the diphenylmethyl carbocation. The substitution occurs at the C9 position, which is activated and readily undergoes electrophilic attack due to the nature of the fluorene ring system.

Deprotonation: A base (which could be the conjugate base of the acid catalyst or another species in the reaction mixture) removes a proton from the C9 position, restoring the aromaticity of the fluorene system and yielding the 9,9-diphenylfluorene derivative.

Table of Potential Reactions and Mechanistic Features:

| Reaction Type | Reactants | Catalyst/Conditions | Key Mechanistic Step |

| Friedel-Crafts Alkylation | Fluorene, Diphenylmethanol | Strong acid (e.g., H₂SO₄) | Formation of a diphenylmethyl carbocation followed by electrophilic attack on the C9 position of fluorene. |

| Acid-catalyzed Condensation | Fluorene, Benzophenone (B1666685) | Strong acid | Protonation of the benzophenone carbonyl group, followed by nucleophilic attack by the fluorene C9 position. |

| Reaction with Grignard Reagent | 2,7-Dibromo-9-fluorenone, Phenylmagnesium bromide | Ether (solvent) | Nucleophilic addition of the Grignard reagent to the carbonyl group of fluorenone, followed by dehydration. |

Transformation reactions of polymers containing this compound units are less commonly reported. However, the diphenylmethylene group itself can be a site for further chemical modification. For example, under certain oxidative conditions, the exocyclic double bond could potentially undergo cleavage or other transformations, although this would likely lead to degradation of the polymer backbone. The bulky nature of the diphenyl groups provides significant steric hindrance, making reactions at the double bond less favorable compared to smaller substituents.

Spectroscopic Characterization and Photophysical Properties

Advanced Spectroscopic Probes for Structural Elucidation and Electronic State Analysis

Advanced spectroscopic techniques are indispensable for the detailed characterization of 1-(Diphenylmethylene)fluorene, offering a window into its three-dimensional structure and the distribution of electrons within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms in this compound. Both ¹H and ¹³C NMR are utilized to map out the carbon and hydrogen framework of the molecule.

In ¹H NMR, the chemical shifts of the protons provide information about their local electronic environment. For instance, the protons on the fluorene (B118485) and diphenylmethylene moieties will resonate at distinct frequencies, and their coupling patterns can reveal their spatial relationships. The aromatic protons typically appear in the downfield region of the spectrum due to the deshielding effect of the ring currents.

¹³C NMR complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached groups. For example, the sp²-hybridized carbons of the aromatic rings and the exocyclic double bond will have characteristic chemical shifts that are distinct from any sp³-hybridized carbons.

Mass Spectrometry (MS) in Molecular Structure Confirmation

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₂₆H₁₈ and a molecular weight of approximately 330.4 g/mol . nih.gov In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this molecular weight.

High-resolution mass spectrometry (HRMS) can provide an even more precise mass measurement, allowing for the unambiguous determination of the elemental formula. The fragmentation pattern observed in the mass spectrum can also offer structural information. The molecule may fragment in predictable ways under ionization, and the resulting fragment ions can be analyzed to further confirm the connectivity of the atoms within the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Insights

FT-IR Spectroscopy: The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected absorptions include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region. The exocyclic C=C double bond will also have a characteristic stretching frequency.

C-H bending: Out-of-plane and in-plane bending vibrations of the aromatic C-H bonds appear in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. For this compound, strong Raman signals are expected for the aromatic ring breathing modes and the C=C stretching vibrations of the fluorene and phenyl groups. The fluorene group itself has characteristic strong bands around 1610 cm⁻¹ and 1594 cm⁻¹, which are assigned to aromatic C-C stretching and a mixture of six-membered ring C-C stretch and five-membered ring deformation modes, respectively. researchgate.net

The combination of FT-IR and Raman data provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of the key functional groups and offering insights into the molecular symmetry and structure. nih.gov

Electronic Absorption and Emission Characteristics

The electronic properties of this compound are governed by its extended π-conjugated system, which gives rise to distinct absorption and emission characteristics.

UV-Visible Absorption Spectroscopy: Electronic Transitions and Conjugation Effects

UV-Visible absorption spectroscopy reveals the electronic transitions that occur when the molecule absorbs light. The spectrum of this compound is characterized by strong absorption bands in the ultraviolet and visible regions, which are attributed to π-π* transitions within the conjugated system. youtube.comyoutube.com

The extensive conjugation involving the fluorene moiety and the diphenylmethylene group leads to a delocalization of the π-electrons, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in absorption at longer wavelengths compared to the individual constituent chromophores. The exact position and intensity of the absorption maxima can be influenced by the solvent polarity and the specific conformation of the molecule.

| Compound | λmax (nm) | Solvent | Reference |

|---|---|---|---|

| Fluorene | 261 | Not Specified | aatbio.com |

| Fluorene-based polymers | ~350-400 | THF | researchgate.net |

Fluorescence and Photoluminescence Properties

Upon absorption of light, this compound can relax to the ground state through the emission of light, a process known as fluorescence or photoluminescence. The emission spectrum is typically a mirror image of the absorption spectrum, shifted to longer wavelengths (a Stokes shift).

Emission Spectra and Wavelength Dependence

The emission properties of fluorene-based compounds are highly dependent on their molecular structure and environment. For the parent fluorene molecule, fluorescence emission is observed with a peak around 302 nm when excited at 261 nm in cyclohexane. aatbio.com However, the introduction of substituents, such as the diphenylmethylene group, significantly alters the electronic and geometric landscape of the molecule, leading to changes in the emission spectrum.

The emission wavelength of fluorene derivatives is sensitive to solvent polarity and pH. researchgate.net For instance, different derivatives have shown emission maxima ranging from the near-UV to the visible region. The specific emission maximum for this compound is influenced by factors such as solvent and the aggregation state of the molecules. In many donor-π-acceptor (D-π-A) systems based on fluorene, a bathochromic (red) shift in the emission spectrum is observed as solvent polarity increases, indicating a more polar excited state. nih.gov

Fluorescence Quantum Yield and Lifetime Measurements

Fluorescence quantum yield (ΦF) and fluorescence lifetime (τ) are critical parameters that quantify the efficiency and dynamics of the emission process. The quantum yield is the ratio of photons emitted to photons absorbed, while the lifetime describes the average time the molecule spends in the excited state before returning to the ground state. youtube.com

These properties are highly sensitive to the molecular environment and structure. For many fluorene derivatives, the quantum yield is high in nonpolar solvents but decreases in more polar solvents due to the activation of non-radiative decay pathways. nih.gov Conversely, the fluorescence lifetime may increase with solvent polarity, indicating stabilization of the excited state. nih.gov The measurement of quantum yield is often performed relative to a standard, such as rhodamine 6G, while lifetime is frequently determined using time-correlated single-photon counting (TCSPC) techniques. youtube.comresearchgate.net

The following table presents photophysical data for representative fluorene derivatives to illustrate the typical range of values observed for this class of compounds.

| Compound | Solvent | Quantum Yield (ΦF) | Lifetime (τ) [ns] | Source |

| (7-benzothiazol-2-yl-9,9-didecylfluoren-2-yl)-diphenylamine | CH2Cl2 | 0.83 | 2.13 | researchgate.net |

| 9,9-didecyl-2,7-bis-(N,N-diphenylamino)fluorene | CH2Cl2 | 0.88 | 1.83 | researchgate.net |

| Anthocyanin Dye (from Tradescantia pallida purpurea) | Aqueous (pH ~4-8) | ~0.28 | ~3.1 | mdpi.com |

| MOT (Thiophene Derivative) | Cyclohexane | 0.81 | 1.23 | nih.gov |

| MOT (Thiophene Derivative) | DMSO | 0.05 | 2.24 | nih.gov |

| DMAT (Thiophene Derivative) | Cyclohexane | 0.52 | 1.86 | nih.gov |

| DMAT (Thiophene Derivative) | DMSO | 0.01 | 3.19 | nih.gov |

This table is for illustrative purposes and shows data for related fluorene and D-π-A compounds, not this compound itself.

Aggregation-Induced Emission (AIE) Phenomena and Mechanisms

Many conventional fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their emission intensity decreases in the aggregated or solid state. In contrast, certain molecules exhibit Aggregation-Induced Emission (AIE), a phenomenon where they are non-emissive when dissolved in a good solvent but become highly luminescent upon aggregation. nih.govwikipedia.org

The primary mechanism for AIE in many systems is the restriction of intramolecular motion (RIM), particularly the restriction of intramolecular rotation (RIR). nih.gov Molecules containing freely rotating units, such as the phenyl groups in the diphenylmethylene moiety of this compound, can dissipate absorbed energy through non-radiative rotational motions when in solution. In the aggregated state, these rotations are physically hindered, which blocks the non-radiative decay channels and forces the excited molecule to release its energy via fluorescence, leading to strong emission. nih.govwikipedia.org Fluorene-based molecules, particularly those functionalized with rotatable groups like tetraphenylethylene, have been specifically designed to harness this AIE effect for various applications. nih.govrsc.org

Photochemistry and Photoreactivity Studies

The absorption of light can also induce chemical reactions and other photoprocesses in this compound, including ionization, changes in reactivity based on temperature, and processes heavily influenced by the solvent.

Photoionization Processes

Photoionization is a process where a molecule absorbs a photon and ejects an electron, forming a cation. The minimum energy required for this is the ionization energy. Studies using VUV synchrotron radiation on related species generated through flash pyrolysis have provided insight into their ionization potentials. For the triplet state of diphenylmethylene (C₁₃H₁₀), a key structural component of the target molecule, the adiabatic ionization energy has been determined to be 6.8 ± 0.1 eV. nih.govacs.org The fluorenyl radical (C₁₃H₉) has a measured adiabatic ionization energy of 7.01 ± 0.02 eV. nih.govacs.org These values, obtained for the constituent fragments, are crucial for understanding the high-energy photochemical behavior of the parent molecule.

| Species | Adiabatic Ionization Energy (eV) | Source |

| Fluorenyl (C₁₃H₉) | 7.01 ± 0.02 | nih.govacs.org |

| Benzhydryl (C₁₃H₁₁) | 6.7 ± 0.1 | nih.govacs.org |

| Triplet Diphenylmethylene (C₁₃H₁₀) | 6.8 ± 0.1 | nih.govacs.org |

Temperature-Dependent Photochemical Behavior

Photochemical and photophysical processes can be significantly influenced by temperature. For example, some fluorene derivatives incorporating bromo and formyl groups have been shown to exhibit bright phosphorescence—emission from a triplet excited state—in organic solvents at room temperature. rsc.org This is notable because phosphorescence is often quenched at room temperature and typically only observed in rigid matrices or at cryogenic temperatures. The ability to phosphoresce at ambient temperatures suggests a highly efficient intersystem crossing from the singlet to the triplet state and protection of the triplet state from non-radiative deactivation pathways. While specific temperature-dependent studies on this compound are not detailed in the surveyed literature, the behavior of related compounds suggests that temperature could be a critical variable in controlling its excited-state decay pathways.

Solvent Effects on Photophysical Processes

Solvents can exert profound control over the photophysical and photochemical behavior of solute molecules through both general and specific interactions. For fluorene derivatives, the solvent medium has been shown to mediate intramolecular relaxation dynamics and the coupling between different electronic states. nih.gov

A common phenomenon is solvatochromism, where the absorption and emission spectra of a compound shift with changing solvent polarity. In many D-π-A fluorene derivatives, the emission spectrum shows a more significant red shift than the absorption spectrum as solvent polarity increases. nih.gov This indicates a larger dipole moment in the excited state than in the ground state and points to the formation of an intramolecular charge transfer (ICT) state upon excitation. nih.gov The polarity of the solvent can also dictate the outcome of photochemical reactions. For instance, the UV irradiation of fluorene in benzene (B151609) or acetone (B3395972) yields 9-fluorenone (B1672902), while no reaction occurs in acetonitrile, highlighting the solvent's role in the reaction pathway. semanticscholar.org

Structural Analysis and Conformational Dynamics

Single-Crystal X-ray Diffraction Analysis of 1-(Diphenylmethylene)fluorene and its Derivatives

In the solid state, the molecule adopts a highly non-planar, twisted conformation to minimize steric repulsion between the hydrogen atoms of the phenyl rings and the fluorene (B118485) unit. The fluorene moiety itself remains nearly planar. nih.govresearchgate.net The most significant structural feature is the propeller-like twist of the two phenyl rings attached to the exocyclic carbon.

The crystal structure of the derivative 1-diphenylmethylene-2-(9H-fluoren-9-ylidene)hydrazine reveals that the dihedral angle between the two phenyl rings of the diphenylmethylene group is approximately 61.78°. nih.govresearchgate.netnih.gov The fluorene unit maintains its planarity, with the cyclopentadiene (B3395910) ring forming very small dihedral angles of 1.12° and 1.46° with the fused benzene (B151609) rings. nih.govresearchgate.net This significant twisting of the phenyl rings is a direct consequence of steric hindrance and is a defining characteristic of the molecular conformation.

| Structural Feature | Dihedral Angle (°) | Source |

|---|---|---|

| Angle between the two phenyl rings of the diphenylmethylene group | 61.78 (6) | nih.govresearchgate.netnih.gov |

| Angle between cyclopentadiene and first fused benzene ring (fluorene unit) | 1.12 (6) | nih.govresearchgate.net |

| Angle between cyclopentadiene and second fused benzene ring (fluorene unit) | 1.46 (6) | nih.govresearchgate.net |

The arrangement of molecules in a crystal lattice is governed by a network of non-covalent intermolecular interactions. mdpi.com For aromatic compounds like this compound, these interactions primarily include van der Waals forces, C-H···π interactions, and potential π-π stacking. The specific packing motif is determined by the need to maximize attractive forces and achieve efficient space-filling.

Relationship between Molecular Structure, Conformation, and Electronic Properties

The electronic properties of conjugated organic molecules are intrinsically linked to their molecular structure and conformation. nih.govmjgubermanpfeffer.orgresearchgate.net In a perfectly planar system, the π-orbitals would overlap effectively, leading to extensive delocalization of electrons, which typically results in a small HOMO-LUMO gap and absorption of light at longer wavelengths.

However, in this compound, the significant steric hindrance forces the phenyl rings out of planarity with the fluorene system. This twisting disrupts the π-conjugation across the molecule. The electronic communication between the diphenylmethylene moiety and the fluorene core is thereby partially inhibited. This has several key consequences for its electronic properties:

Larger Energy Gap: The disruption of conjugation leads to a larger separation between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) compared to a hypothetical planar analogue.

Absorption Spectra: The main electronic absorption bands are shifted to shorter wavelengths (a "blue shift") relative to more planar conjugated systems.

Luminescence: The non-planar structure can affect the fluorescence quantum yield. While fluorene itself is known for its strong blue fluorescence, the added rotational freedom and altered electronic structure in this compound can introduce non-radiative decay pathways, potentially lowering the emission efficiency.

In essence, the molecular structure of this compound is a classic example of a trade-off between steric relief and electronic delocalization, where the need to minimize steric strain dictates a twisted conformation that ultimately governs its electronic and photophysical behavior. researchgate.netnih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Spectra

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and spectroscopic behavior of 1-(diphenylmethylene)fluorene. These computational approaches offer in-depth understanding that complements and explains experimental observations.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely utilized method for probing the ground state properties of this compound. researchgate.netnih.gov Such studies often employ hybrid functionals like B3LYP in conjunction with various basis sets to accurately model the molecule's geometry and the distribution of its electrons. researchgate.netresearchgate.net DFT calculations have been successfully used to investigate the electronic structures of various fluorene (B118485) derivatives. researchgate.net

A key finding from DFT calculations is that the fluorene and diphenylmethyl components of this compound are not coplanar. The phenyl rings are twisted relative to the fluorene ring system, a structural feature that significantly influences the molecule's electronic properties. nih.gov This non-planar arrangement arises from steric hindrance between hydrogen atoms on the different aromatic rings.

Important ground state parameters investigated via DFT include bond lengths, bond angles, and dihedral angles. The calculated length of the central C=C double bond is consistent with that of a typical exocyclic double bond. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular orbital (LUMO), reveals that the electron density is delocalized across the entire π-system, with substantial contributions from both the fluorene and diphenylmethylene fragments. researchgate.netnih.gov

| Property | Value | Reference |

| Optical Band Gap (Fluorene) | 3.7 eV | researchgate.net |

| HOMO-LUMO Gap (Fluorene) | 5.2 eV | researchgate.net |

| Electron Affinity (Fluorene) | -1.9 eV | researchgate.net |

| Ionization Potential (Fluorene) | 7.1 eV | researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is the principal computational tool for examining the excited state properties of this compound and for predicting its absorption and emission spectra. researchgate.netnih.gov By utilizing the TD-DFT framework, researchers can compute the energies of electronic transitions and their corresponding oscillator strengths. rsc.org

These calculations have accurately predicted the primary absorption bands observed in the experimental UV-Vis spectrum of this compound. The strong absorption in the ultraviolet region is generally attributed to a π-π* transition, which corresponds to the excitation of an electron from the HOMO to the LUMO. researchgate.net The close agreement between calculated and experimental absorption maxima validates the computational methodology. rsc.org

TD-DFT calculations also offer insights into the characteristics of the excited states. For example, they can describe the charge distribution in an excited state and identify any charge-transfer character. In this compound, the lowest energy electronic transition is predominantly localized on the π-conjugated system. researchgate.net

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide detailed electronic information, molecular mechanics and dynamics simulations are used to explore the various conformations of this compound. nih.govyoutube.comsoton.ac.uk These methods are computationally less intensive and are suitable for studying the molecule's dynamic behavior. ebi.ac.uk

Molecular mechanics calculations can identify the most stable conformation of the molecule by minimizing its steric energy. These calculations corroborate the non-planar structure predicted by DFT, where the phenyl rings are twisted with respect to the fluorene ring. nih.gov This twisting is a critical structural aspect that affects how the molecules pack in the solid state and their photophysical behavior in solution.

Molecular dynamics simulations offer additional understanding of the molecule's flexibility and the energy barriers to rotation around its single bonds. These simulations can model the movements of the phenyl rings and the fluorenyl group over time, providing a more complete picture of the molecule's conformational dynamics.

Theoretical Studies on Reactivity and Electron Transfer Mechanisms

Theoretical studies have been crucial in understanding the reactivity and electron transfer processes of this compound, especially concerning its redox behavior. rsc.org

Redox Potentials and Anion/Cation Radical Formation

The redox properties of this compound have been explored through a combination of experimental methods, like cyclic voltammetry, and theoretical calculations. researchgate.netrsc.org DFT calculations can be used to predict the molecule's reduction and oxidation potentials. nih.gov These calculations typically involve determining the energies of the neutral molecule and its corresponding anion and cation radicals. nih.gov

Upon reduction, this compound forms a stable radical anion. researchgate.netresearchgate.net Theoretical studies indicate that the unpaired electron in this anion is delocalized over the entire π-system, with significant spin density on both the fluorene and diphenylmethylene portions of the molecule. This delocalization enhances the stability of the radical anion.

The formation of the cation radical via oxidation has also been a subject of theoretical inquiry. nih.gov The distribution of the positive charge and the unpaired spin in the cation radical can be predicted using DFT calculations, which provides insights into its electronic structure and reactivity.

| System | Process | Calculated Potential (vs. Fc/Fc+) | Reference |

| Boron-nitrogen dihydroindeno[1,2-b]fluorene | Reduction to radical anion | -1.03 V | researchgate.net |

| Perfluorinated dihydrophenazine derivative | Oxidation to radical cation | +1.21 V (in MeCN) | nih.gov |

Advanced Applications in Materials Science and Organic Electronics

Development of Materials for Nonlinear Optics (NLO)

Fluorene (B118485) and fluorenone-based molecules are a focal point in the development of materials for nonlinear optics (NLO). nih.govfoodb.ca These materials are crucial for technologies like telecommunications, optical data storage, and signal processing. nih.gov The NLO properties of these organic compounds often arise from their "push-pull" electronic structure, where electron-donating and electron-accepting groups are linked through a π-conjugated system. nih.govacs.org This arrangement can lead to a high molecular first hyperpolarizability (β), a key parameter for second-order NLO activity.

Derivatives of 1-(Diphenylmethylene)fluorene, particularly those incorporating donor-acceptor motifs, have been synthesized and investigated for their NLO behavior. For instance, the introduction of a dimethylamino donor and various acceptor groups to a fluorene core has been shown to produce chromophores with significant NLO responses. acs.org The V-shaped geometry of fluorenone molecules, a related class of compounds, provides an additional advantage for optimizing the macroscopic NLO response. nih.gov While many fluorene derivatives crystallize in centrosymmetric space groups, which precludes bulk second-order NLO effects, their inherent dipolar nature results in a pronounced NLO response at the molecular level. acs.org The search for non-centrosymmetric crystalline forms is an active area of research to harness the full potential of these materials for applications like second-harmonic generation (SHG). nih.gov

Table 1: NLO Properties of Selected Fluorene Derivatives

| Compound | Description | Key NLO Finding | Reference |

| SS3 & SS4 | Fluorene chromophores with a linear D-π-A structure. | Crystallized in a centrosymmetric space group, precluding bulk NLO response, but showed a significant NLO response at the molecular level. | acs.org |

| Fluorenone-based molecules | Contain electron-donating and -accepting groups linked through a π-spacer. | Exhibit high second-order hyperpolarizability (β) due to their "push-pull" system. | nih.gov |

| TCBD derivatives of fluorenyl | Tetracyanobutadiene (TCBD) derivatives with 2- or 2,7-fluorenyl and diphenylamino moieties. | Behave as two-photon absorbers in the near-IR range. | researchgate.net |

Components in Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices

Fluorene-based compounds are extensively utilized as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs). herts.ac.ukunica.it Their high hole mobility, suitable highest occupied molecular orbital (HOMO) energy levels, and good thermal stability contribute to the fabrication of efficient and stable devices. herts.ac.uk Derivatives of this compound have been specifically synthesized and incorporated into OLEDs, demonstrating their potential to enhance device performance.

For example, a series of fluorene-based HTMs, including 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (DDF) and its methylated analogs (2M-DDF and 4M-DDF), have been developed. herts.ac.uk These materials, when used as the hole-transport layer, have led to OLEDs with significantly improved luminous efficiency and brightness compared to devices using the standard HTM, TPD. herts.ac.uk The improved performance is attributed to better-aligned energy levels with the anode, which facilitates hole injection, and higher hole mobility. herts.ac.uk

Table 2: Performance of OLEDs with Fluorene-Based Hole-Transporting Materials

| HTM | Maximum Luminance (cd/m²) | Maximum Luminous Efficiency (cd/A) | Turn-on Voltage (V) | Reference |

| 2M-DDF | 21,412 | 4.78 | 3.8 | herts.ac.uk |

| TPD | Lower than fluorene derivatives | Lower than fluorene derivatives | - | herts.ac.uk |

| PVK | 2288.9 | 1.10 | 3.4 | herts.ac.uk |

| Spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based host | 142,464 | 80.0 | 2.1 | nih.gov |

Role in Perovskite Solar Cells as Hole Transport Materials

In the rapidly advancing field of perovskite solar cells (PSCs), fluorene-based derivatives are emerging as promising and cost-effective alternatives to the commonly used hole-transporting material, spiro-OMeTAD. nih.govunica.itresearchgate.net The efficiency and stability of PSCs are critically dependent on the properties of the HTM, which is responsible for extracting and transporting photogenerated holes from the perovskite layer to the electrode. researchgate.net

Several fluorene-based HTMs have been designed and synthesized, demonstrating high power conversion efficiencies (PCEs) in PSCs. unica.itresearchgate.net For instance, a dopant-free HTM based on 9,9-dihexyl-9H-fluorene and N,N-di-p-methylthiophenylamine (FMT) has been used in planar p-i-n PSCs, achieving a high PCE of 19.06%. nih.govunica.it Another study reported a fluorene-based HTM (HT2) that yielded a PCE of 18.04%, comparable to that of spiro-OMeTAD-based devices. researchgate.net The excellent performance of these materials is linked to their suitable energy levels, good solubility, and efficient charge-transporting capabilities. researchgate.netnih.gov Furthermore, some fluorene-based HTMs exhibit enhanced hydrophobicity, which can improve the long-term stability of the perovskite solar cell by protecting the moisture-sensitive perovskite layer. researchgate.net

Table 3: Performance of Perovskite Solar Cells with Fluorene-Based Hole-Transporting Materials

| HTM | Power Conversion Efficiency (PCE) | Reference |

| FMT | 19.06% | nih.govunica.it |

| HT2 | 18.04% | researchgate.net |

| HT1 | 17.18% | researchgate.net |

| Spiro-OMeTAD (comparative) | 18.27% | researchgate.net |

| PFTPA | 16.82% | nih.gov |

| X55 (fluorene-xantene based) | 17% | mdpi.com |

Fabrication of Single Crystal Optical Waveguides

Optical waveguides are fundamental components for guiding light in integrated photonic circuits. Organic single crystals are attractive for this application due to their well-defined structures and potentially low signal loss. While there is significant interest in using fluorene derivatives for optical applications, specific research on the fabrication of single crystal optical waveguides directly from this compound is not extensively documented in the reviewed literature.

However, related research on coordination polymers (CPs) incorporating fluorene and fluorenone units demonstrates their potential as active optical waveguides with exceptionally low optical losses. These studies provide valuable insights into the design principles for creating efficient single-crystal CPs for waveguiding, considering factors like ligand-based emission and crystal packing. The development of single-mode optical waveguides from fluorinated polyimides also highlights the broader potential of fluorene-related structures in this field.

Design of Fluorescence-Based Chemical Sensors and Probes

The inherent fluorescence of the fluorene scaffold makes it an excellent platform for the design of chemical sensors and probes. These sensors operate through various mechanisms, often involving a change in fluorescence intensity or a spectral shift upon binding with a target analyte.

Fluorene-based sensors have been developed for the selective detection of various anions. The sensing mechanism often involves the interaction of the anion with a specific receptor unit attached to the fluorene fluorophore. For example, fluorenone-based Schiff base sensors have been designed with hydroxyl-substituted aromatic rings as receptors. The interaction with an anion, such as iodide (I⁻), can inhibit intramolecular charge transfer (ICT) and C=N isomerization, leading to a "turn-on" fluorescence response. This fluorescence enhancement is a desirable feature, as many sensors operate on a fluorescence quenching ("turn-off") mechanism, which can be less sensitive. The binding interaction is often facilitated by the formation of a pseudo-cavity that can encapsulate the target anion.

The selectivity and sensitivity of fluorene-based sensors can be finely tuned through molecular design. For instance, a fluorene-based probe incorporating a dibenzosubstituted oxaaza macrocycle as a receptor has demonstrated high selectivity and sensitivity for zinc ions (Zn²⁺). The binding of the metal ion to the macrocycle alters the electronic structure of the fluorophore, resulting in a detectable change in its photophysical properties. Ratiometric fluorescence detection, where the ratio of fluorescence intensities at two different wavelengths is measured, can provide a more robust and quantitative sensing platform.

Furthermore, fluorene-based conjugated polymers have been synthesized for the highly sensitive detection of explosives like 2,4,6-trinitrophenol (TNP). The high sensitivity, with detection limits in the picomolar range, is attributed to static quenching through a photoinduced electron transfer process between the electron-rich polymer and the electron-deficient TNP. The selectivity of these polymer sensors is enhanced by specific π-π stacking interactions.

Table 4: Characteristics of Fluorene-Based Chemical Sensors

| Sensor Type | Target Analyte | Sensing Mechanism | Key Feature | Reference |

| Fluorenone-based Schiff base | Iodide (I⁻) | Inhibition of ICT and C=N isomerization | Fluorescence enhancement ("turn-on") | |

| Fluorene with oxaaza macrocycle | Zinc (Zn²⁺) | Coordination to macrocycle receptor | High selectivity and ratiometric detection | |

| Fluorene-based conjugated polymer | 2,4,6-Trinitrophenol (TNP) | Static quenching via photoinduced electron transfer | Picomolar detection limit | |

| Fluorene with dicarboxylate pseudo crown | Lead (Pb²⁺) | - | High selectivity in aqueous media |

Applications in Other Advanced Organic Electronic Devices

While the primary applications of this compound and its derivatives are extensively explored in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), the unique electronic and structural characteristics of the fluorene core have prompted investigations into other advanced electronic applications. These include organic memory devices and chemical sensors, where the specific properties of fluorene-based materials can be leveraged for novel functionalities.

Organic Memory Devices

The fluorene moiety is a key component in the design of materials for organic memory devices. These devices often rely on a material's ability to switch between two or more distinct conductivity states (e.g., a high-current "ON" state and a low-current "OFF" state), which can be addressed by an external voltage. This bistable behavior allows for the writing, reading, and erasing of data.

Research has shown that thin films of polymers containing fluorene groups, when placed between two electrodes (e.g., aluminum), can exhibit this electrical bistability and negative differential resistance (NDR) behavior. researchgate.net The device operation is often attributed to charge trapping phenomena within the organic film, potentially at fluorenone defects, which are oxidized forms of fluorene. worktribe.com In some device architectures, a "forming" process with a high initial voltage is required to initiate the reproducible switching behavior. researchgate.net The ability to create these memory cells from a single organic layer simplifies fabrication and enhances scalability for potential high-density data storage. worktribe.com

Derivatives of fluorene have been specifically synthesized and tested for memory applications. For instance, a material incorporating oxadiazole, carbazole, and fluorene units has been used in resistive memory devices. researchgate.net Studies on such devices have even visualized the formation of metallic filaments during operation, providing insight into the switching mechanism. researchgate.net

Table 1: Performance of a Fluorene-Containing Organic Memory Device

| Parameter | Value | Reference |

| Device Structure | Al/Organic Layer/Al | researchgate.net |

| Organic Layer | Fluorene-containing polymer | researchgate.networktribe.com |

| Observed Behavior | Bistable Switching, NDR | researchgate.net |

| Switching Mechanism | Suggested as charge trapping at fluorenone defects | worktribe.com |

| Operation | Two-terminal memory cell with unipolar voltage pulses | researchgate.net |

This table presents generalized data based on findings for fluorene-containing organic memory devices.

Chemical and Biological Sensors

The inherent fluorescence of the fluorene core makes it an attractive building block for chemical sensors. The principle of these sensors often relies on the modulation of the fluorescence signal (either enhancement or quenching) upon interaction with a specific analyte.

Fluorenone-based derivatives, which contain a ketone group at the C-9 position of the fluorene, have been developed as selective fluorescent and colorimetric sensors. nih.gov For example, sensors designed with a fluorenone core as the fluorophore and a specific receptor unit have shown high sensitivity and selectivity for detecting iodide ions in solution. nih.gov The interaction with the iodide ion can inhibit intramolecular charge transfer (ICT) processes within the sensor molecule, leading to a significant enhancement of its fluorescence emission. nih.gov This turn-on response is particularly advantageous as it provides a clearer signal against a dark background compared to fluorescence quenching sensors. nih.gov

The versatility of fluorene chemistry allows for the creation of polymers that can sense specific analytes in aqueous media. researchgate.net For instance, a fluorene derivative was incorporated into a polymer matrix to create a sensory material for the colorimetric detection of cyanide in water. researchgate.net Furthermore, the development of fluorene-based materials with mechanoresponsive luminescent (MRL) properties opens possibilities for sensors that respond to physical stimuli like pressure or grinding. rsc.org

Table 2: Example of a Fluorenone-Based Iodide Sensor

| Feature | Description | Reference |

| Sensor Type | Fluorescent and Colorimetric | nih.gov |

| Target Analyte | Iodide Ions (I⁻) | nih.gov |

| Core Fluorophore | Fluorenone | nih.gov |

| Sensing Mechanism | Fluorescence enhancement via inhibition of ICT | nih.gov |

| Detection Limit | As low as 8.0 nM | nih.gov |

| Application | HeLa Cell Imaging | nih.gov |

This table highlights the capabilities of specifically designed fluorenone-based sensors.

While direct applications of the parent compound this compound in these specific device types are not as widely documented as its derivatives, its core structure is fundamental to the properties of the materials used. The research into fluorene-containing polymers and functionalized fluorenone molecules for memory and sensing demonstrates the broad potential of this class of compounds in advanced organic electronics beyond mainstream applications. researchgate.netnih.govresearchgate.net

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes for Complex Architectures

Future synthetic efforts will likely focus on developing more efficient and versatile methods for constructing complex molecular architectures based on the 1-(diphenylmethylene)fluorene scaffold. While established methods provide access to a range of derivatives, the synthesis of highly elaborate and functionalized structures can still be challenging. researchgate.netorganic-chemistry.org Research into novel catalytic systems, such as palladium-catalyzed cross-coupling reactions, could offer more direct and atom-economical routes to previously inaccessible derivatives. organic-chemistry.orgorganic-chemistry.org Furthermore, the development of synthetic strategies that allow for precise control over the three-dimensional arrangement of substituents on the fluorene (B118485) core will be crucial for tailoring the properties of these materials for specific applications. The exploration of biomimetic synthesis approaches, inspired by the formation of natural products, may also lead to innovative and efficient synthetic pathways. researchgate.net

Advanced Spectroscopic Techniques for Real-Time Mechanism Elucidation

A deeper understanding of the reaction mechanisms involved in the synthesis and function of this compound derivatives is essential for their rational design. The application of advanced spectroscopic techniques will play a pivotal role in this endeavor. Time-resolved spectroscopy, for instance, can provide invaluable insights into the dynamics of excited states and charge-transfer processes in these molecules, which is critical for optimizing their performance in optoelectronic devices. In-situ spectroscopic methods can be employed to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of complex reaction pathways. The use of techniques like FT-Raman spectroscopy can provide detailed information about the vibrational modes of the molecule, aiding in the characterization of its structure and bonding. nih.gov

Integration of Computational Design with Experimental Synthesis and Characterization

The synergy between computational modeling and experimental work is becoming increasingly important in materials discovery. nih.gov Density Functional Theory (DFT) and other computational methods can be used to predict the electronic structure, optical properties, and reactivity of novel this compound derivatives before they are synthesized in the lab. researchgate.netnih.gov This computational pre-screening can significantly accelerate the discovery of new materials with desired properties, saving time and resources. Furthermore, computational studies can provide a theoretical framework for understanding experimental observations, such as the nature of radical species that may form during reactions. researchgate.net The iterative loop of computational prediction, experimental synthesis, and detailed characterization will be a powerful paradigm for the future development of advanced materials based on this scaffold.

Development of Multi-Functional Materials Based on this compound Scaffolds

Scalable Synthesis and Industrial Relevance of this compound for Advanced Materials

For this compound-based materials to make a significant impact in industrial applications, the development of scalable and cost-effective synthetic routes is paramount. nih.govgoogle.comuky.edu Current laboratory-scale syntheses often use expensive reagents and require multi-step procedures, which are not amenable to large-scale production. Future research should focus on developing robust and efficient synthetic processes that can be readily scaled up. nih.govuky.edu This includes the use of readily available starting materials, the reduction of reaction steps, and the optimization of reaction conditions for industrial settings. google.com Demonstrating the potential for large-area, solution-processable fabrication of electronic devices from these materials will be crucial for their commercial viability. nih.gov The ultimate goal is to translate the promising properties of these compounds into tangible technological advancements in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced materials. entrepreneur-cn.com

Interactive Data Table: Properties of Fluorene

| Property | Value | Source |

| Molecular Weight | 166.22 g/mol | nih.gov |

| Boiling Point | 293-298 °C | nih.govchemicalbook.com |

| Melting Point | 111-117 °C | nih.govchemicalbook.com |

| Flash Point | 151 °C | nih.govchemicalbook.com |

| LogP | 4.18 | nih.gov |

| Appearance | White leaflets or crystalline plates | nih.govchemicalbook.com |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C26H18 | nih.govbldpharm.com |

| Molecular Weight | 330.42 g/mol | nih.govbldpharm.com |

| CAS Number | 4709-68-6 | nih.govbldpharm.com |

| IUPAC Name | 9-benzhydrylidenefluorene | nih.gov |

| Synonyms | Benzhydrylidenefluorene, 9-(Diphenylmethylene)-9H-fluorene | nih.govchemspider.com |

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity by identifying proton environments and carbon frameworks. For example, the deshielded protons near the diphenylmethylene group appear at δ 7.2–7.8 ppm .

- Fourier-Transform Infrared Spectroscopy (FTIR): Detects functional groups (e.g., C=C stretching at ~1600 cm⁻¹) and validates bond formation .

- Mass Spectrometry (EI-MS/MALDI-TOF): Determines molecular weight and fragmentation patterns.

- Elemental Analysis: Validates empirical formula (e.g., C₂₅H₁₈) with ≤0.3% deviation .

How can computational methods like DFT improve understanding of this compound’s electronic properties?

Advanced

Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts electronic properties such as HOMO-LUMO gaps, charge distribution, and dipole moments. For instance, studies show that the diphenylmethylene group lowers the HOMO-LUMO gap by ~0.5 eV compared to unsubstituted fluorene, enhancing electron delocalization. However, discrepancies between computational and experimental UV-Vis spectra may arise from solvent effects (e.g., THF vs. gas phase) or basis set limitations. Cross-validation with cyclic voltammetry (CV) and time-dependent DFT (TD-DFT) is critical .

What strategies address contradictions in thermal stability data for polyimides incorporating this compound?

Advanced

Contradictions in thermal decomposition temperatures (Td) often stem from variations in polymer molecular weight, impurities, or testing conditions. To resolve these:

- Standardize thermogravimetric analysis (TGA) parameters: heating rate (10°C/min), nitrogen atmosphere, and sample mass (~5 mg).

- Use differential scanning calorimetry (DSC) to measure glass transition temperatures (Tg), which correlate with backbone rigidity.

- Compare with reference polymers (e.g., non-fluorinated analogs) to isolate the diphenylmethylene group’s contribution .

How does the diphenylmethylene group influence photophysical behavior in fluorene derivatives?

Advanced

The diphenylmethylene moiety extends conjugation, leading to a 20–30 nm redshift in UV-Vis absorption maxima (λmax) compared to fluorene. Fluorescence quantum yields (Φf) decrease due to enhanced non-radiative decay from steric hindrance. Experimental data should be supplemented with TD-DFT calculations to model excited-state transitions. Discrepancies in emission spectra may arise from aggregation-induced effects, necessitating solvent polarity studies .

What experimental design considerations are critical for studying this compound’s reactivity in cross-coupling reactions?

Q. Advanced

- Catalyst Selection: Pd(PPh₃)₄ vs. Pd₂(dba)₃ for Suzuki coupling—the latter improves yields with electron-deficient aryl halides.

- Solvent Effects: Polar aprotic solvents (DMF, THF) enhance solubility but may quench reactive intermediates.

- Monitoring Reaction Progress: Use in-situ NMR or GC-MS to detect side products (e.g., homocoupling).

- Post-Functionalization: Introduce electron-withdrawing groups (e.g., -NO₂) to tune electronic properties for optoelectronic applications .

How do steric effects from the diphenylmethylene group impact crystallographic packing?

Advanced

Single-crystal X-ray diffraction reveals that the diphenylmethylene group induces a twisted conformation, reducing π-π stacking interactions. This results in lower melting points compared to planar polyaromatics. Crystallographic data (e.g., CCDC entries) show intermolecular C-H···π interactions stabilizing the lattice. Computational lattice energy calculations (PIXEL method) can quantify these interactions .

What are the challenges in reconciling computational predictions with experimental catalytic activity data?

Advanced

DFT often underestimates activation energies due to neglected solvent dynamics or transition-state approximations. For example, predicted activation barriers for Friedel-Crafts reactions may deviate by 5–10 kcal/mol from experimental values. Hybrid QM/MM approaches or inclusion of implicit solvent models (e.g., SMD) improve accuracy. Cross-disciplinary validation (e.g., kinetic isotope effects) is essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.